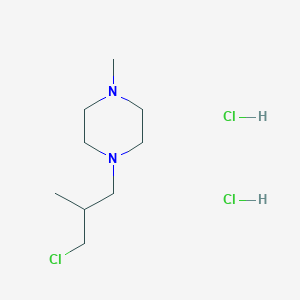

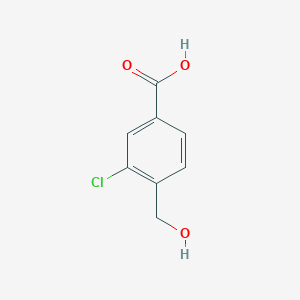

![molecular formula C7H11N3 B1142668 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine CAS No. 1338247-52-1](/img/structure/B1142668.png)

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isosorbide Mononitrate, including its isomers and derivatives, is a compound with significant medical relevance, primarily used for its vasodilating properties in treating conditions such as angina pectoris. The focus on its synthesis, molecular structure, and properties is crucial for understanding its efficacy and potential applications beyond its current use.

Synthesis Analysis

The synthesis of Isosorbide 5-Mononitrate from sorbitol involves dehydration to form isosorbide, followed by nitration, and neutralization processes. The overall yield is about 16% with a purity of above 99% (Xing Huihai, 2011).

Molecular Structure Analysis

The molecular structure of isosorbide mononitrate derivatives is critical for their biological activity. Studies on the structural data, including X-ray diffraction of Isosorbide 5-Mononitrate and its fluorinated analogues, facilitate understanding their interaction with biological systems (Nico Santschi et al., 2015).

Chemical Reactions and Properties

Isosorbide mononitrate's chemical reactions, particularly its interaction and complexation with β-cyclodextrin, significantly influence its stability and solubility, enhancing its physicochemical properties and storage stability (K. Uekama et al., 1985).

Physical Properties Analysis

The physical properties of isosorbide mononitrate, such as volatility and degradation behavior under various conditions, are crucial for its formulation and storage. The complexation with β-cyclodextrin notably improves these properties by retarding volatility and degradation (K. Uekama et al., 1985).

Chemical Properties Analysis

The chemical properties, including the vasodilating efficacy of isosorbide mononitrate and its metabolites, are fundamental to its clinical use. The systemic and coronary vascular effects provide insight into its mechanism of action and therapeutic potential (R. Wendt, 1972).

科学的研究の応用

Synthesis Techniques

Innovative synthesis methods for pyrazolo[4,3-b]pyridine derivatives, including 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine, have been developed to enhance yields and reduce reaction times. For instance, ultrasound-promoted regioselective synthesis has been utilized for the efficient production of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, achieving high yields in short reaction times through a three-component reaction involving 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes in ethanol under ultrasound irradiation (Nikpassand et al., 2010). Additionally, microwave-assisted synthesis in water has been employed for creating pyrazolo[3,4-b]pyridine derivatives, catalyzed by InCl3, showcasing an efficient and environmentally friendly approach (Polo et al., 2017).

Biomedical Applications

The pyrazolo[3,4-b]pyridine scaffold, including its 3-methyl-4,5,6,7-tetrahydro variant, is noteworthy for its potential biomedical applications. Research has elucidated the diversity of substituents and synthetic methods leading to these compounds, highlighting their relevance in various biomedical contexts (Donaire-Arias et al., 2022).

Corrosion Inhibition

Studies have demonstrated the efficacy of pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. The application of these compounds extends to the protection of metals, contributing to their longevity and durability (Dandia et al., 2013).

Optical and Electronic Applications

Research on pyrazolo[4,3-b]pyridine derivatives, including their synthesis and device characterization, has revealed promising optical and electronic properties. These compounds have been used in the development of devices with photovoltaic properties, demonstrating their potential in the fields of electronics and materials science (El-Menyawy et al., 2019).

Safety And Hazards

The safety and hazards of “3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine” are not explicitly available. However, similar compounds may have their safety data sheets available in databases like Sigma-Aldrich1.

将来の方向性

There is no specific information available on the future directions of “3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine”. However, research into pyrazolo[3,4-b]pyridine derivatives continues to be an active area of study due to their potential applications in pharmaceuticals and agrochemicals2.

Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

特性

IUPAC Name |

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-7-6(10-9-5)3-2-4-8-7/h8H,2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHWHGRLNYSEQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine | |

CAS RN |

1338247-52-1 |

Source

|

| Record name | 3-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6R-(6|A,6a|A,10a|A)]-6a,7,8,10a-Tetrahydro-1-hydroxy-6,9-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-6-methanol](/img/structure/B1142607.png)